molecular formula C11H15ClN2O B3024587 1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea CAS No. 15240-59-2

1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea

Cat. No.: B3024587
CAS No.: 15240-59-2
M. Wt: 226.7 g/mol
InChI Key: MZDCMPNXLKPWAH-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea is a urea derivative characterized by a 4-chlorophenyl group attached to a branched alkyl chain (2-methylpropan-2-yl) at the N1 position. Urea derivatives are widely studied for their biological activities, including kinase inhibition, antimicrobial properties, and enzyme modulation.

Properties

IUPAC Name

[1-(4-chlorophenyl)-2-methylpropan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-11(2,14-10(13)15)7-8-3-5-9(12)6-4-8/h3-6H,7H2,1-2H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDCMPNXLKPWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=C(C=C1)Cl)NC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294541
Record name 1-[1-(4-chlorophenyl)-2-methylpropan-2-yl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15240-59-2
Record name NSC96986
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96986
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[1-(4-chlorophenyl)-2-methylpropan-2-yl]urea
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-CHLORO-ALPHA,ALPHA-DIMETHYLPHENETHYL)-UREA
Source European Chemicals Agency (ECHA)
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Preparation Methods

The synthesis of 1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 2-methylpropan-2-amine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature for several hours. The product is then purified using recrystallization or column chromatography to obtain the desired compound in high yield .

Chemical Reactions Analysis

1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, forming substituted urea derivatives.

Scientific Research Applications

1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and the nature of the target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Molecular Complexity

The following table compares key structural and molecular features of 1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference ID
This compound C₁₁H₁₄ClN₂O 228.70 (calc.) - 4-Chlorophenyl
- 2-Methylpropan-2-yl (bulky branched chain)
High lipophilicity due to branched alkyl N/A
1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea C₁₀H₉ClN₂O 208.65 - 4-Chlorophenyl
- Propargyl (sp-hybridized terminal alkyne)
Reactive alkyne group for click chemistry
1-(4-Chlorophenyl)-3-{5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-yl}urea C₁₇H₁₂ClN₅OS 369.83 - 4-Chlorophenyl
- Thiadiazole ring with ethenyl-phenyl group
Extended conjugation; potential π-π stacking
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]-2-piperidinyl}ethyl)urea C₂₂H₂₆ClFN₂O₃S 476.97 - 4-Chlorophenyl
- Piperidine-sulfonyl-fluorophenyl complex
High molecular complexity; sulfonyl group enhances polarity
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea C₁₄H₁₈ClN₂O₂S 328.82 - 2-Chlorophenyl
- Methoxythiopyranylmethyl
Sulfur-containing ring; stereochemical variability
Key Observations:

Lipophilicity : The bulky 2-methylpropan-2-yl group in the target compound likely enhances lipophilicity compared to simpler analogs like the propargyl-substituted urea .

Reactivity : Propargyl-substituted ureas (e.g., 1-(4-chlorophenyl)-3-(prop-2-yn-1-yl)urea) offer functional handles for chemical modifications, unlike the target compound’s inert branched chain .

Conjugation and Bioactivity : The thiadiazole-containing analog (C₁₇H₁₂ClN₅OS) exhibits extended conjugation, which may improve binding to aromatic protein pockets compared to the target compound .

Biological Activity

1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea is an organic compound belonging to the class of arylureas. Its unique structural features, including a chlorophenyl group and a methylpropan-2-yl group, suggest significant potential for various biological activities. This article aims to synthesize existing research findings related to its biological activity, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClN2OC_{11}H_{15}ClN_2O, with a molecular weight of 232.70 g/mol. Key physical properties include:

PropertyValue
Molecular Weight232.70 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The presence of the chlorophenyl group enhances its lipophilicity, which may facilitate interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Similar compounds have demonstrated the ability to modulate cellular signaling pathways involved in growth and metabolism. The mechanisms may include:

  • Enzyme Inhibition : Potential inhibition of enzymes related to inflammatory pathways.
  • Receptor Modulation : Interaction with various receptors, potentially leading to anti-inflammatory and anticancer effects.

Research Findings

Recent studies have explored the biological activities associated with arylureas, indicating their potential as therapeutic agents:

  • Anticancer Activity : Compounds similar to this compound have shown promising anticancer properties. For instance, derivatives have been evaluated for their antiproliferative effects against cancer cell lines such as A549 and HCT-116, with IC50 values reported as low as 2.39μM2.39\,\mu M .
  • Anti-inflammatory Effects : The compound's structure suggests that it may exhibit anti-inflammatory properties, potentially through the inhibition of cytokine release or modulation of immune responses.
  • Antimicrobial Activity : Research indicates that similar urea derivatives possess antimicrobial properties, which could be beneficial in treating infections .

Case Studies

Several case studies highlight the biological significance of arylureas:

  • Study on Anticancer Agents : A study synthesized a series of urea derivatives that demonstrated significant inhibitory activity against various cancer cell lines. The most potent compounds had IC50 values comparable to established drugs like sorafenib .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might engage in multiple biochemical pathways, enhancing their therapeutic potential against complex diseases like cancer and inflammation .

Potential Applications

Given its promising biological activities, this compound could serve as a lead compound in drug discovery programs targeting:

  • Cancer Therapy : As an anticancer agent due to its ability to inhibit tumor cell proliferation.
  • Inflammatory Diseases : For conditions characterized by excessive inflammation.
  • Agricultural Chemistry : Potential applications as a pesticide or herbicide due to its structural characteristics that may confer bioactivity against pests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.